1-Cyclopropyl-2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol
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Overview
Description
1-Cyclopropyl-2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound that features a cyclopropyl group, a piperazine ring, and a thiophene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Thiophene Group: The thiophene derivative can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated piperazine compound in the presence of a palladium catalyst.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, typically using diazomethane or a similar reagent.
Final Assembly: The final step involves the coupling of the cyclopropyl and thiophene-substituted piperazine intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the thiophene ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced thiophene derivatives.
Scientific Research Applications
1-Cyclopropyl-2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders due to the presence of the piperazine ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new synthetic pathways and reaction mechanisms.
Material Science: The thiophene derivative in the compound makes it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as neurotransmitter receptors or enzymes, modulating their activity through binding interactions. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially influencing mood and behavior .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol: Similar structure but with a phenyl group instead of the thiophene derivative.
1-Cyclopropyl-2-(4-(methylsulfonyl)piperazin-1-yl)ethanol: Similar structure but with a methyl group instead of the thiophene derivative.
Uniqueness
1-Cyclopropyl-2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol is unique due to the presence of the 5-ethylthiophene group, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new therapeutic agents and materials.
Properties
IUPAC Name |
1-cyclopropyl-2-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S2/c1-2-13-5-6-15(21-13)22(19,20)17-9-7-16(8-10-17)11-14(18)12-3-4-12/h5-6,12,14,18H,2-4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVYHTUTTHCFRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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